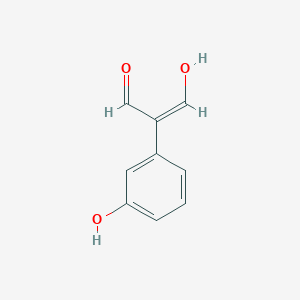
3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal, also known as 3-hydroxy-2-(3-hydroxyphenyl)propenal, is an organic compound belonging to the class of hydroxy-substituted alkenals. This compound features a phenyl ring with hydroxyl groups at the meta position and an aldehyde group attached to an unsaturated carbon chain. It is a derivative of cinnamic acid and exhibits interesting chemical properties due to its functional groups.
Synthetic Routes and Reaction Conditions:
From Cinnamic Acid: One common synthetic route involves the hydroxylation of cinnamic acid. This can be achieved by reacting cinnamic acid with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst like palladium on carbon (Pd/C).
From Benzaldehyde: Another method involves the aldol condensation of benzaldehyde with glycolic acid. The reaction is typically carried out under acidic conditions to facilitate the formation of the hydroxy-substituted alkenal.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to a hydroxyl group, resulting in the formation of a diol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: 3-Hydroxy-2-(3-hydroxyphenyl)propionic acid.
Reduction: 3-Hydroxy-2-(3-hydroxyphenyl)propanol.
Substitution: 3-Bromo-2-(3-hydroxyphenyl)propenal.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal has various applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications due to its antioxidant properties, which can help in the treatment of oxidative stress-related diseases.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Wirkmechanismus
The mechanism by which 3-Hydroxy-2-(3-hydroxyphenyl)prop-2-enal exerts its effects involves its interaction with molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups on the phenyl ring contribute to its antioxidant properties by scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes.
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-2-(4-hydroxyphenyl)prop-2-enal
3-Hydroxy-2-(2-hydroxyphenyl)prop-2-enal
3-Hydroxybenzaldehyde
Eigenschaften
CAS-Nummer |
105899-68-1 |
|---|---|
Molekularformel |
C9H8O3 |
Molekulargewicht |
164.16 g/mol |
IUPAC-Name |
(E)-3-hydroxy-2-(3-hydroxyphenyl)prop-2-enal |
InChI |
InChI=1S/C9H8O3/c10-5-8(6-11)7-2-1-3-9(12)4-7/h1-6,10,12H/b8-5- |
InChI-Schlüssel |
ZRETWWDRJUWTBT-YVMONPNESA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=CO)C=O |
Isomerische SMILES |
C1=CC(=CC(=C1)O)/C(=C\O)/C=O |
Kanonische SMILES |
C1=CC(=CC(=C1)O)C(=CO)C=O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-methyl-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2970836.png)

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate](/img/structure/B2970839.png)
![(3E)-4-[5-(3,4-dichlorophenyl)furan-2-yl]but-3-en-2-one](/img/structure/B2970841.png)



![2-phenyl-7-[4-(2-phenylethyl)piperazine-1-carbonyl]-5-(propan-2-yl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2970849.png)
![2-(methylsulfanyl)-N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}pyridine-4-carboxamide](/img/structure/B2970850.png)

![N-(2-Methoxyphenyl)-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2970853.png)
![N-(3-Methylcyclobutyl)-N-[(3-methylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2970856.png)
